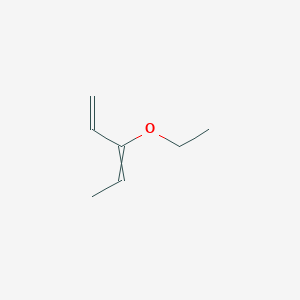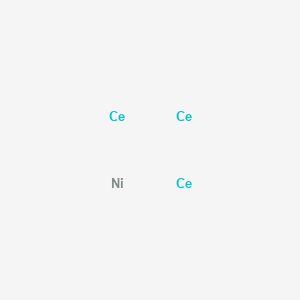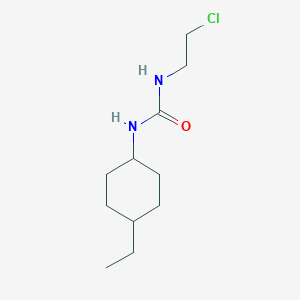![molecular formula C21H28N2O B14676286 1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene CAS No. 39222-46-3](/img/structure/B14676286.png)
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene is an organic compound belonging to the class of azoxybenzenes. These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to two aromatic rings. This particular compound has a butyl group and a pentyl group attached to the benzene rings, making it a unique member of this class.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene typically involves the reaction of 1-butyl-4-nitrobenzene with 4-pentylphenylhydrazine under specific conditions. The reaction proceeds through a series of steps including reduction, diazotization, and coupling reactions. The key steps are as follows:
Reduction: 1-butyl-4-nitrobenzene is reduced to 1-butyl-4-aminobenzene using a reducing agent such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).
Diazotization: The resulting 1-butyl-4-aminobenzene is then diazotized using sodium nitrite (NaNO₂) in the presence of hydrochloric acid to form the diazonium salt.
Coupling: The diazonium salt is then coupled with 4-pentylphenylhydrazine to form the azoxy compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene undergoes various chemical reactions, including:
Oxidation: The azoxy group can be oxidized to form nitro compounds using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The azoxy group can be reduced to form amines using reducing agents such as hydrogen (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying azoxybenzene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The azoxy group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and modulation of cellular signaling.
類似化合物との比較
Similar Compounds
1-Butyl-4-nitrobenzene: A precursor in the synthesis of the compound.
4-Pentylphenylhydrazine: Another precursor used in the coupling reaction.
Azobenzene: A structurally related compound with an azo group (-N=N-) instead of an azoxy group.
Uniqueness
1-Butyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene is unique due to the presence of both butyl and pentyl groups attached to the benzene rings, as well as the azoxy group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
39222-46-3 |
|---|---|
分子式 |
C21H28N2O |
分子量 |
324.5 g/mol |
IUPAC名 |
(4-butylphenyl)imino-oxido-(4-pentylphenyl)azanium |
InChI |
InChI=1S/C21H28N2O/c1-3-5-7-9-19-12-16-21(17-13-19)23(24)22-20-14-10-18(11-15-20)8-6-4-2/h10-17H,3-9H2,1-2H3 |
InChIキー |
WKGOMEAQUYQZQH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)CCCC)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



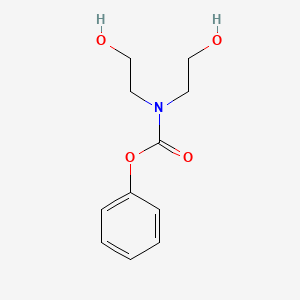
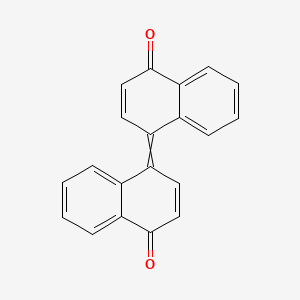
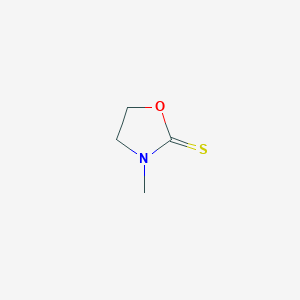
![1H,1'H-[2,2'-Biphthalazine]-1,1',4,4'(3H,3'H)-tetrone](/img/structure/B14676239.png)


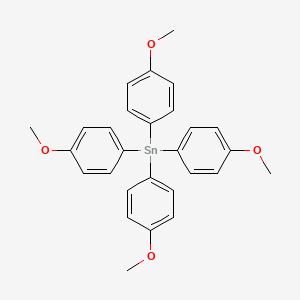
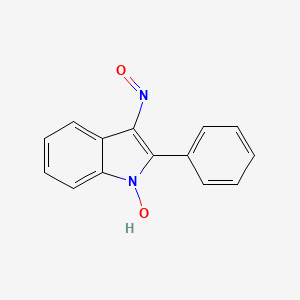
![3'H,6'H-Spiro[1,3-dioxolane-2,5'-naphtho[1,8a-b]oxirene]](/img/structure/B14676262.png)

